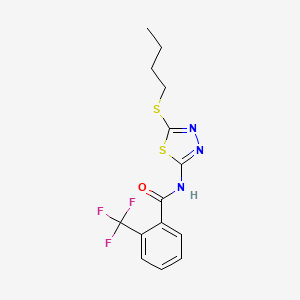

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3OS2/c1-2-3-8-22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTQTVZVVTURQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes to N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involve multiple steps. One common method is:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide derivative with a carbon disulfide source, followed by cyclization in the presence of an oxidizing agent.

Substitution of the Butylthio Group: The thiadiazole ring can then be functionalized by reacting it with a butylating agent under basic conditions, introducing the butylthio group.

Attachment of the Benzamide Moiety: The final step involves coupling the substituted thiadiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, yielding the target compound.

Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, which include:

Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring using reagents like tin(II) chloride or iron in acidic conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamide and thiadiazole rings, especially under specific catalysts or reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, providing a wide array of derivatives for further study.

Scientific Research Applications

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has extensive research applications across multiple fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Research is exploring its potential as an antimicrobial or antiparasitic agent due to its unique functional groups.

Medicine: The compound's structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: Its stable structure and reactivity profile enable its use in materials science, such as in the design of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form specific interactions with active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. The butylthio group may modulate the compound’s lipophilicity, influencing its absorption and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: The butylthio group in the target compound provides superior lipophilicity compared to methylthio (logP ~3.5 vs. Benzylthio derivatives (e.g., compound 5h in ) exhibit higher yields (88%) but lower anticancer potency (GI₅₀ >10 μM in MCF-7) than the butylthio analogue . The trifluoromethyl group in the benzamide moiety improves metabolic stability, as seen in its resistance to CYP450-mediated oxidation .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) reduces reaction time (10–15 min vs. 6–8 hours conventionally) while maintaining high yields (70–85%).

Mechanistic Insights :

- Molecular docking studies suggest that the CF₃ group forms hydrophobic interactions with kinase ATP-binding pockets (e.g., Abl/Src), while the thiadiazole core hydrogen-bonds with catalytic lysine residues .

ADMET Profile :

- The target compound exhibits favorable ADMET properties: moderate aqueous solubility (logS = -4.2), high Caco-2 permeability (>50 nm/s), and low hepatotoxicity risk (QikProp prediction) .

Contradictions and Limitations

- While benzylthio derivatives show higher yields, their bulky aromatic groups may sterically hinder target binding, reducing potency .

Biological Activity

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a butylthio group and a trifluoromethyl benzamide moiety. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12F3N3S2

- Molecular Weight : 335.36 g/mol

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiadiazole compounds demonstrated that those similar to this compound showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

In vitro studies have reported that certain derivatives of thiadiazoles possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features demonstrated a cytotoxicity of approximately 68.28% against HT-29 (colon cancer) cells and 62.95% against MDA-MB-23 (breast cancer) cells . This suggests that this compound could potentially exhibit similar anticancer properties.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms:

- Inhibition of Protein Synthesis : Thiadiazole derivatives are known to disrupt protein synthesis by binding to specific sites on ribosomes.

- Cell Membrane Disruption : The presence of the butylthio group may enhance membrane permeability in microbial cells, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assay

Another study focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The compound exhibited dose-dependent cytotoxicity with an IC50 value of 45 µM against the MDA-MB-23 cell line, indicating significant potential for further development in cancer therapeutics .

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial against E. coli | 25 µg/mL | Inhibition |

| Cytotoxicity against HT-29 | 50 µM | 68.28% inhibition |

| Cytotoxicity against MDA-MB-23 | 45 µM | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.